![molecular formula C24H20ClN5O B10978216 2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)
2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェニル)-4-[4-(ピリミジン-2-イル)ピペラジン-1-カルボニル]キノリンは、キノリンコアに4-クロロフェニル基が置換され、ピリミジン部分に結合したピペラジン環を特徴とする、複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-(4-クロロフェニル)-4-[4-(ピリミジン-2-イル)ピペラジン-1-カルボニル]キノリンの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、以下が含まれます。
キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下、アニリン誘導体とグリセロールおよび硫酸を環化させるSkraup合成によって合成できます。
4-クロロフェニル基による置換:
ピペラジン環の付加: 中間体をピペラジンと反応させて、求核置換反応によりピペラジン環を導入します。
ピリミジン部分の結合: 最後に、鈴木反応やヘック反応などのパラジウム触媒クロスカップリング法を用いて、カップリング反応によってピリミジン基を付加します。
工業的生産方法
この化合物の工業的生産には、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成段階を最適化することが必要です。これには、連続フロー反応器の使用、高度な精製技術、グリーンケミストリーの原則が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にピペラジン環またはキノリンコアで、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化反応を起こす可能性があります。
還元: 還元反応は、ピリミジン環またはキノリンコアで、通常、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して発生する可能性があります。
置換: この化合物は、特にクロロフェニル基またはキノリンコアで、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
触媒: クロスカップリング反応のためのパラジウム触媒、フリーデル・クラフツアシル化のための塩化アルミニウム。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリンN-オキシドを生じる可能性がありますが、還元はジヒドロキノリンを生じる可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな修飾が可能になり、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究において、2-(4-クロロフェニル)-4-[4-(ピリミジン-2-イル)ピペラジン-1-カルボニル]キノリンは、生物活性分子としての可能性について研究されています。酵素阻害、受容体結合、または抗菌活性などの特性を示す可能性があります。
医学
この化合物は、特に医薬品化学において、新しい医薬品の開発に関心の対象となっています。その構造は、抗癌剤、抗炎症剤、または抗感染剤としての潜在的な用途を示唆しています。研究者は、さまざまな前臨床試験および臨床試験において、その有効性と安全性を調査しています。
産業
産業部門では、この化合物は、特殊化学品、農薬の開発、または高度な材料の前駆体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-CHLOROPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.
Coupling of the Quinoline and Piperazine Rings: The final step involves the coupling of the quinoline and piperazine rings through a nucleophilic substitution reaction, where the quinoline derivative reacts with the piperazine derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of [2-(4-CHLOROPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[2-(4-CHLOROPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperazine or quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(4-CHLOROPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate the binding sites and mechanisms of action of various biological targets.
Medicine
In medicinal chemistry, [2-(4-CHLOROPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is explored for its potential therapeutic applications. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. Researchers are investigating its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
作用機序
2-(4-クロロフェニル)-4-[4-(ピリミジン-2-イル)ピペラジン-1-カルボニル]キノリンの作用機序は、その特定の用途によって異なります。医薬品化学では、次のように作用する可能性があります。
酵素阻害: この化合物は、特定の酵素の活性部位に結合することにより、その酵素を阻害する可能性があります。これにより、酵素の活性が阻害されます。
受容体結合: 細胞受容体と相互作用し、シグナル伝達経路を調節する可能性があります。
DNAインターカレーション: キノリンコアはDNAにインターカレーションする可能性があり、複製および転写プロセスを妨害します。
6. 類似化合物の比較
類似化合物
2-(4-クロロフェニル)キノリン: ピペラジン基とピリミジン基がないため、生物学的な用途では汎用性が低くなります。
4-(ピリミジン-2-イル)ピペラジン: キノリンコアがないため、特定の生物活性に不可欠です。
4-クロロフェニルピペラジン:
独自性
2-(4-クロロフェニル)-4-[4-(ピリミジン-2-イル)ピペラジン-1-カルボニル]キノリンは、キノリンコア、クロロフェニル基、およびピリミジン部分に結合したピペラジン環の組み合わせにより、ユニークです。この構造は、さまざまな化学反応性と生物活性をもたらし、さまざまな研究および産業分野において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- [4-CHLOROPHENYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- [2-(2-CHLOROPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- [4-(2-PYRIMIDINYL)PIPERAZINO][4-QUINOLYL]METHANONE
Uniqueness
[2-(4-CHLOROPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and ring systems. The presence of both the quinoline and piperazine rings, along with the chlorophenyl and pyrimidinyl substituents, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C24H20ClN5O |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H20ClN5O/c25-18-8-6-17(7-9-18)22-16-20(19-4-1-2-5-21(19)28-22)23(31)29-12-14-30(15-13-29)24-26-10-3-11-27-24/h1-11,16H,12-15H2 |
InChIキー |
LQICOTGUKANKSE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)
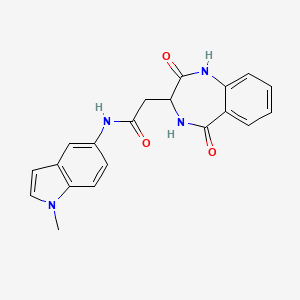
![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)

![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)
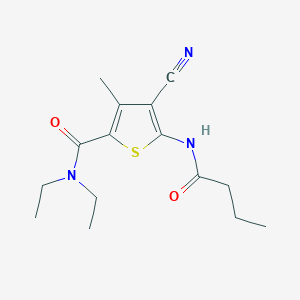
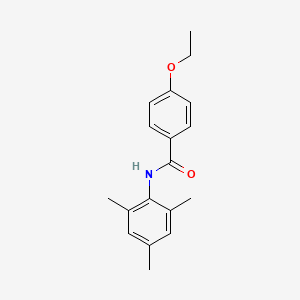
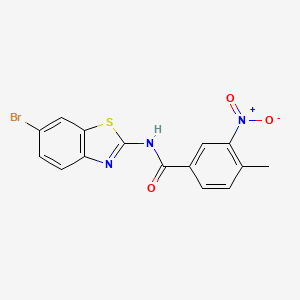
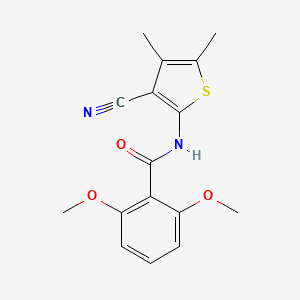
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B10978208.png)
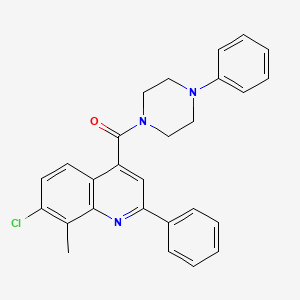
![3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978232.png)
